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Compound of Interest

Compound Name: 2-Methoxypyrimidin-5-amine

Cat. No.: B1297026 Get Quote

The following tables summarize the in vitro efficacy of representative kinase inhibitors with a 2-

aminopyrimidine core against their respective targets. The half-maximal inhibitory concentration

(IC50) is a standard measure of a drug's potency.

Table 1: PLK4 Inhibitors

Compound
PLK4 IC50
(µM)

Cell Line
Antiproliferativ
e IC50 (µM)

Reference

Compound 8h 0.0067
Breast Cancer

Cells
Not Specified [1][2]

CFI-400945

Potent (exact

value not

specified in

snippets)

Colorectal

Cancer,

Rhabdoid

Tumors

Not Specified [3]

Centrinone 0.00271 Not Specified Not Specified [4]
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Compound
Target
Kinase

IC50 (nM) Cell Line
Antiprolifer
ative IC50
(µM)

Reference

Dasatinib

(BMS-

354825)

Src 0.5 Various

Varies (e.g.,

6.1 in MDA-

MB-231)

[5][6]

Abl <1 K562 (CML) Not Specified [7]

c-KIT <30 Not Specified Not Specified [6]

PDGFR <30 Not Specified Not Specified [6]

Table 3: VEGFR-2 Inhibitors

Compound
VEGFR-2 IC50
(µM)

Cell Line
Antiproliferativ
e IC50 (µM)

Reference

Compound 5

(thiazolopyrimidi

ne derivative)

0.044

HepG2, HCT-

116, MCF-7,

HeP-2, Hela

Potent (exact

values not

specified in

snippets)

[8]

Thiazole

Derivative 7b
0.04065 MCF-7 6.13 [9]

Thiazole

Derivative 13b
0.04151

HCT-116, MCF-

7, HepG-2
3.98 - 11.81 [10]
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Compound
PI3Kα IC50
(nM)

mTOR IC50
(nM)

Cell Line
Antiprolifer
ative IC50
(µM)

Reference

GDC-0980 5 17 (Ki)
PC3, MCF-

7neo/HER2
Not Specified [11]

Voxtalisib 39
160

(mTORC1)
Not Specified Not Specified [12]

Apitolisib

Potent (class

I PI3K/mTOR

inhibitor)

Potent Not Specified Not Specified [12]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below

are generalized protocols for key experiments cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified

kinase enzyme.

Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1

mg/mL BSA), a stock solution of the test inhibitor in DMSO, the recombinant kinase enzyme,

the specific substrate peptide, and ATP.[13]

Assay Plate Setup: Serially dilute the inhibitor in the kinase buffer. Add the diluted inhibitor or

DMSO (vehicle control) to the wells of a microplate.[13]

Enzyme Reaction: Add the kinase enzyme to each well, followed by a mixture of the

substrate and ATP to initiate the reaction.[13] The final ATP concentration is typically at or

near its Km for the kinase.[13]

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes).[13]
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Signal Detection: Stop the reaction and measure the kinase activity. This can be done by

quantifying the amount of phosphorylated substrate or the amount of ADP produced.[14] A

common method is the ADP-Glo™ Kinase Assay, which uses a luminescent signal.[13]

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration

relative to the control. The IC50 value is then determined by plotting the percent inhibition

against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation after treatment with a test compound.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

attach overnight.[15]

Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a

specified period (e.g., 72 hours).[16] Include a vehicle control.[15]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.[15][17]

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g.,

DMSO) to dissolve the formazan crystals.[15]

Absorbance Measurement: Read the absorbance of the solubilized formazan at a specific

wavelength (e.g., 570 nm) using a microplate reader.[15]

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the

percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of

human tumor cells.[18]
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Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the

flank of the mice.[18]

Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the

tumor dimensions regularly (e.g., twice a week) with calipers and calculate the tumor

volume.[4]

Drug Administration: Once tumors reach a certain volume, randomize the mice into treatment

and control groups. Administer the test compound (e.g., orally or intraperitoneally) according

to a predetermined dosing schedule. The control group receives the vehicle.[19]

Efficacy Evaluation: Monitor tumor growth and the general health of the mice throughout the

study. The primary endpoint is often the inhibition of tumor growth in the treated group

compared to the control group.[19]

Data Analysis: Analyze the tumor growth data to determine the statistical significance of the

treatment effect.
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Caption: The PI3K/AKT/mTOR signaling pathway.
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Caption: A generalized workflow for in vitro kinase inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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